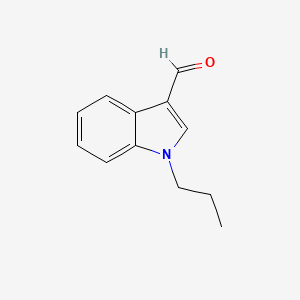

1-Propyl-1H-indole-3-carbaldehyde

描述

Distinctive Research Focus on N-Substituted Indole-3-Carbaldehydes

The substitution at the N-1 position of the indole (B1671886) ring, the site of the nitrogen atom, is a common and effective strategy to modulate the biological and chemical properties of indole-3-carbaldehyde derivatives. This N-substitution plays a crucial role in influencing the molecule's interaction with biological targets.

A significant area of research has been the development of efficient methods for the N-alkylation of indole-3-carbaldehyde. psu.edumdpi.com These methods often involve the use of various bases and alkylating agents to introduce a range of substituents at the nitrogen atom. psu.edumdpi.com The resulting N-substituted indole-3-carbaldehydes are valuable precursors for a diverse range of compounds. For instance, they have been used to synthesize indolylchalcones, which have shown promising antitumor activities. psu.edu Another area of investigation involves the synthesis of N-substituted indole-3-carbaldehyde oxime derivatives, which have been identified as potent urease inhibitors. mdpi.com The nature of the N-substituent, such as methyl or benzyl (B1604629) groups, has been shown to influence the biological activity of the final compounds. mdpi.com

Current Research Landscape Pertaining to 1-Propyl-1H-indole-3-carbaldehyde and Related Congeners

This compound is an N-alkylated indole derivative that has garnered attention as a synthetic intermediate. Its congeners, such as the N-methyl, N-ethyl, and N-benzyl derivatives, are also subjects of study, allowing for a comparative analysis of the effect of the N-alkyl group on the properties and reactivity of the molecule.

Synthesis of N-Alkyl Indole-3-Carbaldehydes

The synthesis of this compound and its congeners is typically achieved through two primary routes. The first involves the direct N-alkylation of 1H-indole-3-carbaldehyde using an appropriate alkyl halide. The second, and often more common method, is the Vilsmeier-Haack formylation of a pre-synthesized N-alkylindole. The yields of these reactions can vary depending on the specific N-substituent and the reaction conditions employed.

Biological and Research Applications

While much of the research on this compound focuses on its role as a building block for more complex molecules, studies on its derivatives and those of its congeners have revealed a range of biological activities. For example, derivatives of N-substituted indole-3-carbaldehydes have been investigated for their potential as antimicrobial and antioxidant agents. researchgate.netnih.govscirp.org

Research into indolyl-pyridinyl-propenones has shown that modifications at the N-1 position of the indole ring can significantly impact cytotoxic activity. nih.gov Furthermore, Schiff base derivatives of indole-3-carbaldehyde have been explored for their antimicrobial properties. researchgate.net While specific studies on the biological profile of this compound itself are not as extensive as for some of its derivatives, its role as a precursor makes it a key component in the development of new therapeutic agents. nih.gov

Structure

3D Structure

属性

IUPAC Name |

1-propylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h3-6,8-9H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQNEXSVVNEUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of 1 Propyl 1h Indole 3 Carbaldehyde

Aldehyde Group Transformations (C3 Position)

The aldehyde group at the C3 position of the indole (B1671886) ring is the primary site of reactivity, readily participating in a variety of reactions to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Condensation Reactions (e.g., Knoevenagel, Henry)

The aldehyde functionality of 1-Propyl-1H-indole-3-carbaldehyde allows it to undergo classical condensation reactions with active methylene (B1212753) compounds. For instance, it can participate in Knoevenagel condensations. While specific examples with this compound are not extensively documented in the provided results, the general reactivity of indole-3-carbaldehydes suggests its capability to react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst to yield corresponding vinylidene derivatives. These reactions are crucial for extending the conjugation of the indole system and for the synthesis of various heterocyclic compounds.

Similarly, the Henry reaction, involving the condensation with a nitroalkane, is a plausible transformation, although direct examples with this specific substrate are not detailed in the search results. Such a reaction would lead to the formation of a β-nitro alcohol, a versatile intermediate for further synthetic manipulations.

Schiff Base Formation and Related Imino Chemistry

This compound readily reacts with primary amines to form Schiff bases or imines. This reaction is fundamental in the synthesis of more complex indole-containing structures. For example, it has been used in the synthesis of novel hybrid molecules by reacting with hydrazonoindolin-2-ones. nih.govtandfonline.com The resulting (3-indolylmethylene)hydrazono]indolin-2-ones have been investigated for their biological activities. nih.gov The general procedure involves refluxing the aldehyde with the appropriate amine or hydrazine (B178648) in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid. tandfonline.com

Table 1: Examples of Schiff Base Formation with this compound and its Analogs

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Hydrazonoindolin-2-ones | (3-indolylmethylene)hydrazono]indolin-2-ones | nih.govtandfonline.com |

| Indole-3-carbaldehyde | Thiosemicarbazides | Indole-3-carboxyaldehyde thiosemicarbazones | aku.edu.tr |

Reductions of the Carbaldehyde Moiety

The aldehyde group of this compound can be readily reduced to the corresponding primary alcohol, (1-propyl-1H-indol-3-yl)methanol. This transformation is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can also be employed. This reduction is a key step in the synthesis of various derivatives, as the resulting alcohol can be further functionalized. For example, reductive amination, where the aldehyde is reacted with an amine in the presence of a reducing agent like sodium triacetoxyborohydride, is a powerful method for forming C-N bonds and has been utilized in the synthesis of modulators of the autophagy-lysosome pathway. acs.org

N-Substituent Reactivity (N1 Position)

The N-propyl group in this compound is generally stable under many reaction conditions. Its primary role is often to protect the indole nitrogen and to modulate the electronic properties and solubility of the molecule.

Protecting Group Strategies and Deprotection

In the context of indole chemistry, various groups are employed to protect the N-H of the indole ring during synthesis. mdpi.org Common protecting groups include sulfonyl derivatives, carbamates (e.g., Boc), and alkyl groups like benzyl (B1604629). mdpi.org The propyl group on this compound can be considered a permanent N-substituent rather than a readily cleavable protecting group under standard conditions.

While the N-propyl group is generally robust, the broader field of indole chemistry has developed numerous strategies for N-deprotection. For instance, N-Boc groups can be removed under acidic conditions or with specific reagents like 3-methoxypropylamine. researchgate.net Arylsulfonyl groups can be cleaved under basic conditions, and the formyl group can be removed using reagents like N,N'-dimethylethylendiamine. researchgate.netnih.gov The removal of a simple alkyl group like propyl from an indole nitrogen is a more challenging transformation and typically requires harsh conditions that might not be compatible with the rest of the molecule. Therefore, in most synthetic applications utilizing this compound, the N-propyl group is intended to remain in the final structure.

Reactions Involving N-Alkyl Chains (e.g., Alkyne Functionalization for Click Chemistry)

The N-propyl group of this compound offers a site for further functionalization, distinct from the reactivity of the indole core or the aldehyde group. One notable area of interest is the introduction of terminal alkynes onto the N-alkyl chain, which prepares the molecule for "click chemistry" reactions.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating complex molecular architectures with high efficiency and selectivity. researchgate.net By introducing an alkyne functionality onto the N-propyl group, this compound can be readily conjugated with a wide array of azide-containing molecules, such as biomolecules, polymers, or fluorescent probes. researchgate.net

A common strategy to achieve this functionalization involves the N-alkylation of indole-3-carbaldehyde with a propyl halide bearing a terminal alkyne, such as propargyl bromide. This reaction is typically carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

While direct alkyne functionalization of the existing N-propyl chain is less common, the strategic introduction of an alkyne-terminated alkyl group at the N1-position is a well-established method for preparing indole derivatives for click chemistry applications. nih.gov This approach allows for the modular and efficient assembly of more complex indole-based scaffolds.

In some cases, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed, which avoids the use of a potentially cytotoxic copper catalyst. youtube.com This method utilizes a strained cycloalkyne, which reacts readily with an azide (B81097) without the need for a metal catalyst, making it particularly suitable for biological applications. youtube.com

Indole Ring System Reactivity

The indole ring is an electron-rich aromatic system, making it susceptible to various reactions, particularly electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Indole Core

The indole nucleus is highly reactive towards electrophiles, with a strong preference for substitution at the C3 position. ic.ac.uk However, in this compound, the C3 position is already occupied by the carbaldehyde group. The presence of the electron-withdrawing aldehyde group at C3 deactivates the pyrrole (B145914) ring towards further electrophilic attack. Conversely, the N-propyl group is an electron-donating group, which can influence the reactivity of the indole ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms such as chlorine, bromine, or iodine.

Nitration: Substitution with a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively. masterorganicchemistry.com

For N-alkyl indoles, including those with a C3-aldehyde, electrophilic substitution can be directed to other positions on the indole ring, such as C2, C4, C5, C6, or C7, depending on the reaction conditions and the nature of the electrophile. For instance, C-H arylation of N-alkyl indole-3-carbaldehydes has been achieved at the C4-position using a palladium catalyst. nih.gov

Ring Opening Reactions

Under certain conditions, the indole ring system can undergo ring-opening reactions. For example, the reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with primary amines has been shown to result in the opening of the oxirane ring. researchgate.net While this specific example involves a different N-substituent, it highlights the potential for reactions that can lead to the cleavage of the indole ring system, particularly when activated by specific functional groups.

Multicomponent Reaction (MCR) Strategies Involving Indole-3-Carbaldehyde Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Indole-3-carbaldehyde and its derivatives, including this compound, are valuable building blocks in MCRs for the synthesis of diverse and pharmaceutically relevant heterocyclic scaffolds. nih.gov

The aldehyde functionality at the C3 position is key to the participation of these molecules in a variety of MCRs. It can readily react with nucleophiles, such as amines and active methylene compounds, to form intermediates that then undergo further cyclization and condensation reactions.

Some examples of MCRs involving indole-3-carbaldehyde derivatives include the synthesis of:

Carbazole derivatives nih.gov

Pyrimidine derivatives nih.gov

Triazole derivatives nih.gov

These reactions often proceed with high atom economy and can generate significant molecular complexity in a single synthetic step, making them attractive for the rapid construction of libraries of bioactive compounds. The N-propyl group in this compound can further influence the solubility, lipophilicity, and biological activity of the resulting MCR products.

Structural and Spectroscopic Elucidation of 1 Propyl 1h Indole 3 Carbaldehyde and Derivatives

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule. For 1-Propyl-1H-indole-3-carbaldehyde, these techniques reveal characteristic vibrations of the indole (B1671886) ring, the aldehyde group, and the N-propyl substituent.

In the FT-IR spectrum of a related compound, 1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde, distinct peaks are observed that can be correlated to the structure of this compound. rsc.org The most prominent absorption is the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1650-1680 cm⁻¹. For instance, in 1-(prop-2-yn-1-yl)-1H-indole-3-carbaldehyde, this peak is found at 1656 cm⁻¹. rsc.org The aromatic C=C stretching vibrations of the indole ring are expected in the 1615-1440 cm⁻¹ range. rsc.org Additionally, C-H stretching vibrations from the aromatic ring, aldehyde, and the propyl group appear at higher wavenumbers, generally between 2850 and 3100 cm⁻¹. FT-Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the aromatic system. nih.gov

Table 1: Characteristic FT-IR Data for Indole-3-carbaldehyde Derivatives

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1656 | rsc.org |

| Indole Ring (C=C) | Stretch | 1615-1528 | rsc.org |

| Aromatic C-H | Stretch | ~3100 | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques establish connectivity between atoms.

For this compound, the ¹H NMR spectrum would show distinct signals for the aldehyde proton, the aromatic protons on the indole ring, and the protons of the N-propyl group. The aldehyde proton (CHO) is highly deshielded and expected to appear as a singlet around δ 10.0 ppm. rsc.org The protons on the indole ring typically resonate between δ 7.2 and δ 8.4 ppm. rsc.org The N-propyl group would exhibit three distinct signals: a triplet for the terminal methyl (CH₃) group around δ 0.9 ppm, a multiplet for the methylene (B1212753) (CH₂) group adjacent to the methyl group around δ 1.8 ppm, and a triplet for the methylene group attached to the nitrogen (N-CH₂) around δ 4.2 ppm.

The ¹³C NMR spectrum provides complementary data. The aldehyde carbonyl carbon is highly deshielded, appearing around δ 185 ppm. rsc.org Carbons of the indole ring typically resonate in the δ 110-140 ppm range. rsc.orgoregonstate.edu The carbons of the propyl group would appear in the upfield region, with the N-CH₂ carbon around δ 50 ppm, the adjacent CH₂ around δ 23 ppm, and the terminal CH₃ carbon around δ 11 ppm.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to confirm assignments. ipb.pt A COSY spectrum would show correlations between the coupled protons within the propyl chain and within the aromatic spin systems of the indole ring. An HMBC spectrum would establish long-range (2-3 bond) correlations, for example, from the N-CH₂ protons to the C-2 and C-7a carbons of the indole ring, confirming the attachment of the propyl group to the indole nitrogen. ipb.pt

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CHO | ~10.0 (s) | ~185.0 |

| H-2 | ~7.8 (s) | ~138.0 |

| H-4 | ~8.3 (d) | ~124.0 |

| H-5 | ~7.3 (t) | ~123.0 |

| H-6 | ~7.3 (t) | ~122.0 |

| H-7 | ~7.4 (d) | ~110.0 |

| C-3 | - | ~118.0 |

| C-3a | - | ~125.0 |

| C-7a | - | ~137.0 |

| N-CH₂- | ~4.2 (t) | ~50.0 |

| -CH₂-CH₃ | ~1.8 (m) | ~23.0 |

| -CH₃ | ~0.9 (t) | ~11.0 |

Predicted values based on data for 1-ethyl-1H-indole-3-carbaldehyde rsc.org and general NMR principles. oregonstate.edumiamioh.edu

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₃NO), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS). The expected monoisotopic mass is 187.0997 g/mol .

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 187. The fragmentation pattern would likely involve the loss of the propyl group (C₃H₇, 43 Da) to give a fragment at m/z = 144, corresponding to the [M-C₃H₇]⁺ ion. Another common fragmentation would be the loss of the aldehyde group's CO (28 Da), leading to a fragment at m/z = 159. Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z = 188. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Table 3: Selected Crystallographic Data for 1H-Indole-3-carbaldehyde

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.govwikipedia.org |

| Space Group | Pca2₁ | nih.govwikipedia.org |

| a (Å) | 14.0758 | nih.gov |

| b (Å) | 5.8059 | nih.gov |

| c (Å) | 8.6909 | nih.gov |

Conformational Analysis and Molecular Geometry Investigations

The molecular geometry of this compound is defined by the planarity of the indole ring and the orientation of its substituents. The indole ring itself is an aromatic, bicyclic system with a high degree of planarity. nih.gov The aldehyde group attached at the C-3 position tends to be coplanar with the ring to maximize π-orbital overlap.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Pi-Pi Stacking)

Intermolecular interactions govern the macroscopic properties of the compound, such as its melting point and solubility, and are critical to its solid-state packing. In the parent 1H-Indole-3-carbaldehyde, the primary intermolecular force is a strong N-H···O hydrogen bond, where the indole N-H donor interacts with the aldehyde oxygen acceptor of a neighboring molecule, forming chains. nih.govresearchgate.net

Purification Techniques for Characterization (e.g., Recrystallization, Chromatography)

Obtaining a pure sample is a prerequisite for accurate structural and spectroscopic characterization. For this compound and its derivatives, standard organic chemistry purification techniques are employed.

Column Chromatography is a widely used method for purifying these compounds from reaction mixtures. Silica gel is the typical stationary phase. The mobile phase (eluent) is chosen based on the polarity of the compound and impurities. Common eluent systems include mixtures of petroleum ether and ethyl acetate (B1210297), or dichloromethane (B109758) and acetone. rsc.orgrsc.org The progress of the separation is often monitored by Thin Layer Chromatography (TLC). rsc.orgnajah.edu

Recrystallization is used to obtain highly pure crystalline material suitable for X-ray diffraction and melting point analysis. The crude solid is dissolved in a hot solvent in which it has high solubility, and then the solution is cooled slowly to allow for the formation of well-defined crystals. Common solvents for the recrystallization of indole derivatives include methanol, ethanol (B145695), and ethyl acetate. nih.govnajah.edu

Computational Chemistry and Theoretical Investigations of 1 Propyl 1h Indole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For indole (B1671886) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed information about molecular geometry, orbital energies, and the distribution of electron density. researchgate.net

Key electronic properties that can be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

Table 1: Calculated Electronic Properties of Indole-3-Carbaldehyde Derivatives (Illustrative)

| Property | 1H-indole-3-carbaldehyde (Example Values) | Expected Trend for 1-Propyl-1H-indole-3-carbaldehyde |

| HOMO Energy | -6.2 eV | Slight increase due to the electron-donating nature of the propyl group |

| LUMO Energy | -1.8 eV | Slight increase |

| HOMO-LUMO Gap | 4.4 eV | Minor decrease |

| Dipole Moment | ~3.5 D | Potential increase due to the alkyl substituent |

Note: The values for 1H-indole-3-carbaldehyde are representative and can vary with the level of theory and basis set used. The trends for the 1-propyl derivative are predictive.

Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can reveal details about charge transfer interactions within the molecule. researchgate.net For this compound, NBO analysis would help in understanding the electronic interactions between the propyl group, the indole ring, and the carbaldehyde moiety.

Computational Spectroscopy (e.g., Prediction of IR, Raman, UV Spectra)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental spectra for validation.

Infrared (IR) and Raman Spectroscopy: DFT calculations are highly effective in predicting the vibrational frequencies of molecules. Theoretical IR and Raman spectra for this compound can be generated, and the vibrational modes can be assigned to specific molecular motions. Studies on 1H-indole-3-carbaldehyde have shown excellent agreement between calculated and experimental vibrational spectra, aiding in the correct assignment of spectral bands. researchgate.net The presence of the propyl group in this compound would introduce new vibrational modes corresponding to C-H stretching, bending, and rocking of the alkyl chain, which can be precisely predicted.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the transition energies and oscillator strengths, the absorption maxima (λmax) can be predicted. For 1H-indole-3-carbaldehyde, TD-DFT calculations have successfully reproduced the experimental UV-Vis spectrum, assigning the observed bands to specific electronic transitions, typically π → π* transitions within the indole ring. researchgate.net For this compound, the N-propyl group is expected to cause a slight red shift (bathochromic shift) in the absorption maxima due to its electron-donating effect.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Key Predicted Features |

| IR | C=O stretch (~1650-1680 cm⁻¹), Aromatic C=C stretches (~1400-1600 cm⁻¹), C-H stretches of propyl group (~2800-3000 cm⁻¹) |

| Raman | Strong bands corresponding to indole ring vibrations |

| UV-Vis | Absorption maxima around 250-300 nm, corresponding to π → π* transitions |

Note: These are generalized predictions based on the known spectroscopy of indole-3-carbaldehyde and the expected influence of an N-alkyl group.

Analysis of Reaction Mechanisms and Transition States

For example, the alkylation of the indole nitrogen is a common reaction. DFT calculations can be used to model the reaction pathway of indole with a propyl halide to form 1-Propyl-1H-indole. Such studies would involve locating the transition state for the nucleophilic substitution reaction and calculating the activation energy, providing insights into the reaction kinetics.

Similarly, reactions involving the carbaldehyde group, such as nucleophilic addition or condensation reactions, can be modeled. Computational analysis can help in understanding the stereoselectivity of such reactions by comparing the energies of different transition states leading to different stereoisomers. Theoretical studies have been conducted on the mechanism of Pd-catalyzed C-H alkylation of indole, which involves steps like C-H activation, oxidative addition, and reductive elimination. nih.gov

Isomer Stability and Tautomerism Studies

For molecules with multiple possible isomers or tautomers, computational methods can predict their relative stabilities by calculating their ground-state energies. In the case of N-substituted indole-3-carbaldehyde derivatives, a key area of study is the isomerism of their oximes. mdpi.comnih.gov Oximes can exist as syn (Z) and anti (E) isomers.

Computational studies on N-substituted indole-3-carbaldehyde oximes have shown that the relative stability of the syn and anti isomers can be influenced by the nature of the substituent on the indole nitrogen. mdpi.comnih.gov DFT calculations can be used to optimize the geometries of both the syn and anti isomers of the oxime of this compound and to determine their energy difference, thereby predicting the more stable isomer. These studies often find that the stability can also be influenced by the solvent environment, which can be modeled using implicit or explicit solvent models in the calculations.

While this compound itself does not exhibit significant tautomerism, related indole derivatives can. Computational studies are crucial in determining the relative energies of different tautomeric forms and the energy barriers for their interconversion.

Predictive Modeling of Molecular Properties

Predictive modeling, often through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, utilizes computational descriptors to predict the biological activities or physicochemical properties of molecules. researchgate.netnih.govmdpi.comnih.gov For a series of indole derivatives, QSAR models can be developed to correlate their structural features with observed biological activities.

For this compound, various molecular descriptors can be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters. These descriptors can then be used in QSAR/QSPR models to predict properties such as solubility, toxicity, or specific biological activities. While building a robust QSAR model requires a dataset of related compounds with measured activities, the descriptors for this compound can be calculated and used to predict its properties based on existing models for indole derivatives.

Table 3: Commonly Used Molecular Descriptors in QSAR/QSPR for Indole Derivatives

| Descriptor Type | Examples |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges |

| Steric | Molecular weight, Molar refractivity, Molecular volume, Surface area |

| Topological | Connectivity indices, Wiener index |

| Lipophilic | LogP |

Advanced Applications and Synthetic Utility of 1 Propyl 1h Indole 3 Carbaldehyde Derivatives

Building Blocks for Complex Heterocyclic Systems (e.g., Pyran, Pyridine (B92270), Thienopyridine Derivatives)

The reactivity of the aldehyde group in 1-propyl-1H-indole-3-carbaldehyde, coupled with the electron-rich nature of the indole (B1671886) ring, makes it an exceptional starting material for the synthesis of various fused and appended heterocyclic systems.

Pyran Derivatives: Pyrans are significant oxygen-containing heterocyclic molecules with a wide range of medicinal applications. nih.gov The synthesis of pyran derivatives often involves multicomponent reactions (MCRs). For instance, the reaction of an aldehyde, an active methylene (B1212753) compound, and a dione (B5365651) can lead to the formation of pyran rings. nih.gov While specific examples detailing the use of this compound in pyran synthesis are not extensively documented in the provided results, the general reactivity of indole-3-carboxaldehydes suggests its suitability in such transformations. The aldehyde functionality can readily undergo Knoevenagel condensation with active methylene compounds, a key step in many pyran syntheses. mdpi.com

Pyridine Derivatives: Pyridine and its derivatives are fundamental components in many biologically active compounds. The synthesis of pyridine rings can be achieved through various strategies, often involving the reaction of aldehydes with compounds containing active methylene groups and an ammonia (B1221849) source. For example, indole-3-carboxaldehyde (B46971) can react with ethyl cyanoacetate (B8463686) and ammonium (B1175870) acetate (B1210297) to form pyridine derivatives. uobaghdad.edu.iq A notable reaction involves the sequential treatment of indole-3-carbaldehyde with cyanothioacetamide and potassium hydroxide (B78521), which results in potassium 6-amino-4-(1H-indol-3-yl)-3,5-dicyanopyridine-2-thiolate. researchgate.net This intermediate serves as a versatile precursor for further functionalization.

Thienopyridine Derivatives: Thienopyridines, which consist of a thiophene (B33073) ring fused to a pyridine ring, are another class of heterocyclic compounds with significant biological interest. mdpi.comresearchgate.net The synthesis of thienopyridine derivatives can be initiated from appropriately substituted pyridines. For example, S-alkylation of potassium 6-amino-4-(1H-indol-3-yl)-3,5-dicyanopyridine-2-thiolate, derived from indole-3-carbaldehyde, can lead to the formation of functionalized 4-(1H-indol-3-yl)thieno[2,3-b]pyridine derivatives. researchgate.net Another approach involves the reaction of cyanopyridine-2(1H)-thiones with various reagents to construct the fused thiophene ring. researchgate.net

Scaffolds in Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, selectivity, and/or reduced side effects. The indole-3-carbaldehyde scaffold is a valuable platform for such strategies.

This compound can be incorporated into hybrid molecules containing other heterocyclic systems known for their biological activities. For example, indole-thiazolidinedione-triazole hybrids have been synthesized and evaluated for their inhibitory activity against enzymes like α-amylase. researchgate.net Similarly, pyridine-pyrimidine-indole-carbohydrazide derivatives have been designed as potential anticancer agents. nih.gov The aldehyde group of this compound provides a convenient handle for linking the indole moiety to other molecular fragments through reactions such as condensation to form Schiff bases or other C-N and C-C bonds.

Precursors for Polyfunctionalized Indole Derivatives

The inherent reactivity of this compound allows for its transformation into a wide array of polyfunctionalized indole derivatives. The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. Furthermore, the indole ring itself can undergo electrophilic substitution reactions.

Key reactions for creating polyfunctionalized indoles from this compound include:

Condensation Reactions: The aldehyde group readily reacts with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and related derivatives. derpharmachemica.comnih.gov These products can serve as intermediates for further transformations.

Vilsmeier-Haack Type Reactions: A catalytic version of the Vilsmeier-Haack reaction allows for the formylation of indoles, and by using deuterated reagents, deuterated indole-3-carboxaldehydes can be synthesized. orgsyn.org

Multicomponent Reactions (MCRs): As mentioned earlier, MCRs provide an efficient pathway to complex molecules. This compound can act as the aldehyde component in various MCRs to generate highly substituted indole derivatives. researchgate.net

Synthesis of Indole Alkaloid Analogs

Indole alkaloids are a large and diverse group of natural products with a wide range of biological activities. 1H-Indole-3-carboxaldehyde and its derivatives are crucial intermediates in the synthesis of these complex molecules and their analogs. researchgate.net The aldehyde functionality serves as a key handle for introducing the necessary carbon framework and functional groups found in various indole alkaloids.

Biosynthetic and Metabolic Context of Indole 3 Carbaldehydes

Enzymatic Biotransformations of Indole-3-Carbaldehyde Precursors (e.g., L-Tryptophan, Indole-3-acetic acid)

The formation of indole-3-carbaldehyde occurs through various enzymatic transformations of precursor molecules, primarily L-tryptophan and indole-3-acetic acid (IAA). In humans, dietary L-tryptophan is metabolized by gastrointestinal bacteria, particularly species of the genus Lactobacillus, to produce indole-3-carbaldehyde. wikipedia.orgbioaustralis.com This biotransformation is a key step in the production of bioactive metabolites within the gut. oup.com

In plants, the biosynthesis of indole-3-carbaldehyde and its derivatives is part of their defense mechanisms. The pathway often starts with tryptophan and proceeds through intermediates like indole-3-acetaldoxime and indole-3-acetonitrile. nih.gov Additionally, early research suggested the enzymatic conversion of indole-3-acetic acid to indole-3-carbaldehyde in etiolated pea seedlings. researchgate.net This conversion has also been demonstrated by indoleacetic oxidase. nih.gov

Table 1: Key Precursors and their Transformation to Indole-3-Carbaldehyde

| Precursor | Transforming Organism/System | Key Intermediates | Reference |

| L-Tryptophan | Human gut microbiota (Lactobacillus sp.) | Indole-3-pyruvic acid, Indole-3-acetaldehyde | wikipedia.orgoup.comnih.gov |

| L-Tryptophan | Plants (Arabidopsis thaliana) | Indole-3-acetaldoxime, Indole-3-acetonitrile | nih.gov |

| Indole-3-acetic acid | Pea seedlings | Not specified | researchgate.net |

| Indole-3-acetic acid | Enzyme (Indoleacetic oxidase) | Not specified | nih.gov |

Role of Specific Enzymes (e.g., ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1), Cytochrome P450 (CYP) 71B6, Brassinin Oxidase) in Indole-3-Carbaldehyde Metabolism

Several enzymes are pivotal in the synthesis and further metabolism of indole-3-carbaldehyde, particularly in plants.

ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) : In the plant Arabidopsis thaliana, AAO1 is an aldehyde oxidase that plays a role in the metabolism of indolic compounds. While initially thought to be primarily involved in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) from indole-3-acetaldehyde, further studies have shown its function in the oxidation of indole-3-carbaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH). nih.gov This function is relevant in both untreated and stress-induced leaves. nih.gov Arabidopsis contains four genes encoding aldehyde oxidases, with AAO3 being responsible for the final step in abscisic acid biosynthesis. nih.govnih.gov

Cytochrome P450 (CYP) 71B6 : This enzyme is transcriptionally co-expressed with genes involved in the biosynthesis of camalexin, a phytoalexin in Arabidopsis. nih.gov When expressed in Saccharomyces cerevisiae (yeast), CYP71B6 was found to efficiently convert indole-3-acetonitrile into indole-3-carbaldehyde and, to a lesser extent, indole-3-carboxylic acid. nih.gov This indicates its significant role in the production of these defense-related metabolites upon induction. nih.gov Cytochrome P450 enzymes are a large superfamily of hemoproteins involved in the metabolism of a wide variety of endogenous and exogenous compounds. nih.govnih.gov

Brassinin Oxidase : In the context of fungal metabolism, brassinin oxidase is an enzyme that facilitates the conversion of the phytoalexin brassinin into indole-3-carbaldehyde. researchgate.net This demonstrates a pathway where a plant defense compound is metabolized by a fungus, leading to the formation of indole-3-carbaldehyde.

Table 2: Enzymes Involved in Indole-3-Carbaldehyde Metabolism

| Enzyme | Organism/System | Function | Substrate(s) | Product(s) | Reference |

| ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) | Arabidopsis thaliana | Oxidation | Indole-3-carbaldehyde | Indole-3-carboxylic acid | nih.gov |

| Cytochrome P450 71B6 | Arabidopsis thaliana | Conversion | Indole-3-acetonitrile | Indole-3-carbaldehyde, Indole-3-carboxylic acid | nih.gov |

| Brassinin Oxidase | Fungi | Conversion | Brassinin | Indole-3-carbaldehyde | researchgate.net |

Microbial Biosynthesis of Indole-3-Carbaldehyde (e.g., Lactobacillus species, Escherichia coli)

Microorganisms, particularly those residing in the mammalian gut, are significant producers of indole-3-carbaldehyde from dietary tryptophan.

Lactobacillus species : Several species within the Lactobacillus genus are known to metabolize L-tryptophan into indole-3-carbaldehyde. wikipedia.orgbioaustralis.comoup.com This metabolite is an agonist for the aryl hydrocarbon receptor (AhR) in intestinal immune cells, leading to the production of interleukin-22 (IL-22), which helps in maintaining mucosal reactivity. wikipedia.orgbioaustralis.com Lactobacillus reuteri is one such commensal bacterium that abundantly produces indole-3-carboxaldehyde (B46971) when tryptophan is available. nih.gov

Escherichia coli : The bacterium Escherichia coli is also capable of synthesizing indole-3-carbaldehyde through the biotransformation of L-tryptophan. researchgate.net While more research has focused on engineering E. coli to produce indole-3-acetic acid (IAA) from glucose via L-tryptophan, the pathways involve intermediates like indole-3-acetaldehyde, which is closely related to indole-3-carbaldehyde. nih.govresearchgate.net An aldehyde dehydrogenase from E. coli has been identified to convert indole-3-acetaldehyde into IAA. nih.govresearchgate.net

Table 3: Microbial Production of Indole-3-Carbaldehyde

| Microorganism | Precursor | Key Function/Pathway | Reference |

| Lactobacillus species | L-Tryptophan | Metabolism of dietary tryptophan to produce I3A, an AhR agonist. | wikipedia.orgbioaustralis.comoup.com |

| Escherichia coli | L-Tryptophan | Biotransformation of L-tryptophan to I3A. | researchgate.net |

Future Directions in Research on 1 Propyl 1h Indole 3 Carbaldehyde

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of N-alkylated indole-3-carbaldehydes often involves the Vilsmeier-Haack formylation of the corresponding N-alkylated indole (B1671886) or the N-alkylation of indole-3-carbaldehyde itself. ekb.egmdpi.com While effective, these methods can involve harsh reagents and solvents. Future research will likely pivot towards developing novel and more sustainable synthetic routes.

Key areas of focus will include:

Catalytic C-H Functionalization: Direct formylation at the C3 position of 1-propyl-1H-indole, bypassing the need for pre-functionalized starting materials and utilizing more benign oxidizing agents.

Photocatalysis: Harnessing visible light to drive the formylation reaction under mild conditions, potentially using metal-free organic photocatalysts to improve the environmental profile of the synthesis. rsc.org

Electrochemical Synthesis: Employing electrochemical methods can reduce the reliance on chemical oxidants and reagents, offering a greener alternative for key synthetic steps. researchgate.net

Flow Chemistry: Transitioning from batch to continuous flow processes can enhance safety, improve reproducibility, and allow for more efficient optimization of reaction conditions, leading to higher yields and purity with reduced waste.

Table 1: Comparison of Synthetic Pathway Paradigms

| Feature | Traditional Batch Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Reagents | Stoichiometric, often harsh (e.g., POCl₃) | Catalytic, milder conditions |

| Energy Source | Conventional heating (oil baths) | Light (photocatalysis), electricity (electrosynthesis), microwaves |

| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., ionic liquids, deep eutectic solvents) or solvent-free conditions mdpi.com |

| Atom Economy | Moderate to low | High, minimizing by-product formation |

| Process Type | Batch | Continuous Flow |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The aldehyde functional group at the C3 position is the primary site of reactivity in 1-Propyl-1H-indole-3-carbaldehyde, participating in reactions such as condensations, oxidations, and additions. wikipedia.org However, the full scope of its reactivity, particularly in stereoselective transformations, remains an area ripe for exploration.

Future investigations should target:

Asymmetric Catalysis: Developing enantioselective methods for reactions involving the carbaldehyde group, such as asymmetric aldol, Henry, or cyanation reactions, to produce chiral molecules with high optical purity.

Multicomponent Reactions (MCRs): Designing novel MCRs that utilize this compound as a key component to rapidly assemble complex heterocyclic structures. nih.gov The N-propyl group may influence solubility and steric interactions, potentially opening up new reaction pathways not accessible to the parent compound.

Domino and Cascade Reactions: Engineering reaction sequences where a single catalytic event initiates a cascade of transformations, leading to a significant increase in molecular complexity in a single synthetic operation.

Influence of the N-Propyl Group: Systematically studying how the electronic and steric properties of the N-propyl substituent modulate the reactivity of the indole ring and the aldehyde group compared to other N-substituted or unsubstituted analogues.

Advanced Spectroscopic and Computational Approaches for Mechanistic Insights

A thorough understanding of the structural, electronic, and dynamic properties of this compound is essential for predicting its reactivity and designing new applications. While standard techniques like ¹H and ¹³C NMR are routine, advanced methods can provide deeper mechanistic insights. derpharmachemica.com

Future research efforts will benefit from:

In-situ Spectroscopy: Utilizing techniques like in-situ FT-IR and Raman spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction mechanisms.

Advanced NMR Techniques: Employing two-dimensional NMR (e.g., NOESY, HSQC) to precisely determine the compound's conformation and through-space interactions in solution. csic.es

Computational Chemistry: Using Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) to model reaction pathways, predict spectroscopic properties, and understand the electronic structure. researchgate.netnih.gov Such studies can help rationalize observed reactivity and guide the design of new experiments.

Crystallographic Analysis: Obtaining single-crystal X-ray diffraction data to unequivocally determine the solid-state structure, conformation, and intermolecular interactions, such as hydrogen bonding or π–π stacking. nih.govnih.gov

Table 2: Advanced Techniques for Mechanistic Elucidation

| Technique | Type of Insight Provided |

|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic properties, reaction energy profiles. nih.gov |

| In-situ FT-IR Spectroscopy | Real-time monitoring of reactant consumption and product formation; identification of key functional group changes. |

| 2D NMR (NOESY) | Through-space correlations between protons, revealing conformational preferences in solution. csic.es |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, and intermolecular packing in the solid state. nih.gov |

Integration with Green Chemistry Principles for Environmentally Benign Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally sustainable. The synthesis and modification of this compound are ideal platforms for integrating these principles.

Future research should emphasize:

Use of Green Solvents: Moving away from traditional chlorinated and volatile organic solvents towards water, supercritical fluids, or deep eutectic solvents. researchgate.net

Catalyst-Free Reactions: Developing synthetic methods that can proceed efficiently under neat (solvent-free) conditions, often with thermal or microwave assistance, which drastically reduces solvent waste. mdpi.comnih.gov

Atom Economy: Designing synthetic routes, such as addition and multicomponent reactions, that maximize the incorporation of atoms from the starting materials into the final product.

Renewable Feedstocks: Exploring biosynthetic pathways or using platform chemicals derived from biomass as starting materials for the synthesis of the indole core or the propyl substituent.

Expansion of Derivatization Strategies for Diverse Chemical Libraries

This compound is an excellent starting point for generating libraries of diverse molecules for screening in various applications. The aldehyde group serves as a versatile chemical handle for a wide array of transformations.

The expansion of its synthetic utility will involve:

Combinatorial Chemistry: Applying the principles of combinatorial synthesis to react this compound with a wide range of building blocks (e.g., amines for reductive amination, ylides for Wittig reactions, active methylene (B1212753) compounds for Knoevenagel condensations) to rapidly produce a large library of derivatives.

Scaffold Decoration: Using the indole ring as a core scaffold and performing further functionalization at other positions (e.g., C4-C7) after initial derivatization of the aldehyde.

Synthesis of Fused Heterocycles: Employing the aldehyde in cyclization reactions to construct more complex, rigid, and polycyclic systems containing the 1-propylindole motif.

Bio-conjugation: Developing methods to attach the this compound moiety to other molecules of interest, such as peptides or natural products, to create hybrid molecules with novel properties.

常见问题

Q. What are the standard synthetic routes for 1-Propyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves Vilsmeier-Haack formylation , where indole derivatives react with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). For example:

- Procedure : A solution of 1-propylindole in DMF is treated with POCl₃ at 80°C for 15 minutes, followed by hydrolysis with aqueous NaOH to yield the aldehyde .

- Optimization : Control temperature (80–110°C), solvent purity, and stoichiometry (1.3 equiv. POCl₃) to avoid side reactions like over-oxidation or polymerization. Use inert atmospheres to stabilize reactive intermediates .

Q. How is the molecular structure of this compound validated experimentally?

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths, angles, and torsional conformations .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ ~10 ppm (aldehyde proton), δ 8.1–7.2 ppm (indole aromatic protons), and δ 0.9–1.7 ppm (propyl chain) confirm regiochemistry .

- IR : A strong absorption band at ~1680–1700 cm⁻¹ corresponds to the aldehyde C=O stretch .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

The aldehyde group participates in:

- Nucleophilic additions : Reacts with amines (e.g., hydrazines) to form Schiff bases.

- Reductions : Sodium borohydride (NaBH₄) converts it to 1-propyl-1H-indole-3-methanol, useful for derivatization .

- Condensations : Knoevenagel reactions with active methylene compounds (e.g., malononitrile) yield conjugated indole derivatives .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transfer in photoactive derivatives.

- Molecular docking : Screens derivatives against target proteins (e.g., cytochrome P450 enzymes) to prioritize synthesis .

- Example : Modifying the propyl chain length alters lipophilicity, impacting membrane permeability in antimicrobial assays .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Case study : Discrepancies between NMR and X-ray data may arise from dynamic processes (e.g., aldehyde tautomerism).

Q. How can synthetic yields be improved for large-scale production without compromising purity?

- Flow chemistry : Continuous reactors minimize side reactions and enhance heat transfer for exothermic steps (e.g., POCl₃ addition) .

- Purification : Gradient column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) removes unreacted indole precursors .

- Scale-up challenges : Monitor aldehyde stability under prolonged heating; use stabilizers (e.g., BHT) to prevent oxidation .

Methodological Tables

Q. Table 1. Key Spectral Parameters for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 10.02 (s, 1H, CHO), δ 8.21 (d, J=7.6 Hz, 1H), δ 1.02 (t, J=7.3 Hz, 3H) | |

| ¹³C NMR | δ 191.5 (CHO), δ 136.2 (C3), δ 121.8–110.2 (aromatic), δ 22.1 (CH₂) | |

| IR (KBr) | 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C aromatic) |

Q. Table 2. Reaction Optimization Parameters for Vilsmeier-Haack Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–85°C | >90% yield; <5% side products |

| POCl₃ Equiv. | 1.2–1.5 | Minimizes unreacted indole |

| Reaction Time | 15–20 min | Prevents aldehyde degradation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。